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Abstract
Pasodacigib (BAY2862789) is an investigational, orally bioavailable small molecule inhibitor of

diacylglycerol kinase alpha (DGKα), currently undergoing Phase 1 clinical evaluation for the

treatment of advanced solid tumors (NCT05858164). Developed by Bayer in collaboration with

the German Cancer Research Center (DKFZ), pasodacigib represents a novel immuno-

oncology approach aimed at enhancing anti-tumor immunity. This document provides a

comprehensive overview of the foundational research on pasodacigib, including its

mechanism of action, preclinical findings, and the initial clinical data. While specific quantitative

preclinical data for pasodacigib remains largely undisclosed in the public domain, this guide

synthesizes the available information to offer a detailed understanding of its scientific rationale

and therapeutic potential.

Introduction
The landscape of cancer immunotherapy is continuously evolving, with a focus on identifying

novel targets to overcome resistance to current treatments, such as checkpoint inhibitors.

Diacylglycerol kinases (DGKs) have emerged as critical negative regulators of T-cell receptor

(TCR) signaling. Specifically, the DGKα isoform is highly expressed in T lymphocytes and

various cancer cells, where it plays a key role in promoting T-cell anergy and tumor cell

survival.[1][2] Pasodacigib (BAY2862789) is a selective inhibitor of DGKα, designed to

reinvigorate the anti-tumor immune response.
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Mechanism of Action
Pasodacigib's primary mechanism of action is the selective inhibition of DGKα.[3] In the

context of T-cell activation, TCR engagement triggers a signaling cascade that leads to the

production of the second messenger diacylglycerol (DAG). DGKα terminates this signal by

phosphorylating DAG to phosphatidic acid (PA). By blocking this conversion, pasodacigib
leads to the accumulation of DAG, which in turn sustains and enhances downstream TCR

signaling.[2][3] This amplified signaling cascade results in:

Increased T-cell proliferation and activation.[3]

Restoration of T-cell effector functions.[3]

Enhanced production of pro-inflammatory cytokines, such as interferon-gamma (IFNγ) and

interleukin-2 (IL-2).

A more potent and durable cytotoxic T-cell-mediated anti-tumor immune response.[3]

Furthermore, DGKα is often overexpressed in various cancer types, where it contributes to cell

survival and resistance to apoptosis.[3] Therefore, inhibition of DGKα by pasodacigib may

also exert direct anti-tumor effects by inducing apoptosis and suppressing the proliferation of

malignant cells.[3]

Signaling Pathway
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Figure 1: Pasodacigib Mechanism of Action in T-Cells

T-Cell

T-Cell Receptor (TCR)
Engagement

Diacylglycerol (DAG)

generates

Diacylglycerol Kinase α
(DGKα)

is phosphorylated by

T-Cell Activation,
Proliferation, & Cytokine Release

sustains signaling for

Phosphatidic Acid (PA)
(Signal Termination)

produces

Pasodacigib (BAY2862789)

inhibits

Click to download full resolution via product page

Figure 1: Pasodacigib Mechanism of Action in T-Cells

Preclinical Research
Robust preclinical studies have provided the foundational support for the clinical development

of pasodacigib. These investigations have demonstrated its ability to activate T-cells and
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overcome tumor-induced immunosuppressive mechanisms.

In Vitro Studies
While specific IC50 values for pasodacigib against DGKα are not publicly available, related

patent literature for similar compounds suggests submicromolar activity.[4] Preclinical in vitro

studies have reportedly shown that pasodacigib enhances T-cell activation and T-cell

mediated tumor cell killing. A key finding from these studies is the potential for synergistic

effects when pasodacigib is combined with an inhibitor of DGKζ (BAY2965501), another

isoform of diacylglycerol kinase. This dual inhibition is suggested to lead to a more pronounced

enhancement of T-cell activity.

In Vivo Studies
Preclinical in vivo studies in syngeneic mouse models have been conducted to evaluate the

anti-tumor efficacy of pasodacigib. While detailed quantitative data on tumor growth inhibition

is not available, reports indicate that for some tumor models, the combination of DGKα and

DGKζ inhibition provides an additional therapeutic benefit compared to the inhibition of either

isoform alone.

Pharmacokinetics and Pharmacodynamics
Information regarding the preclinical pharmacokinetic and pharmacodynamic profile of

pasodacigib is limited. It is described as an orally bioavailable small molecule.[2][3]

Table 1: Summary of Preclinical Findings (Qualitative)
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Parameter Finding Source

Mechanism of Action

Selective inhibition of DGKα,

leading to enhanced TCR

signaling and T-cell activation.

[2][3]

In Vitro Efficacy

Enhances T-cell activation and

T-cell mediated tumor cell

killing.

Public Disclosures

Combination Potential

Synergistic enhancement of T-

cell activation when combined

with a DGKζ inhibitor.

Public Disclosures

In Vivo Efficacy

Demonstrates anti-tumor

activity in syngeneic mouse

models; combination with

DGKζ inhibition shows

additional benefit in some

models.

Public Disclosures

Bioavailability Orally bioavailable. [2][3]

Clinical Research
Pasodacigib is currently being evaluated in a first-in-human, Phase 1, open-label, dose-

escalation and expansion study (NCT05858164). This study aims to assess the safety,

tolerability, maximum tolerated dose, pharmacokinetics, pharmacodynamics, and preliminary

anti-tumor activity in patients with advanced solid tumors.

Preliminary Clinical Findings
Initial data from the monotherapy dose-escalation part of the study have been presented. Key

findings include:

Pharmacokinetics: Pasodacigib achieved blood exposure levels above the preclinically

defined EC80.
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Pharmacodynamics: As a monotherapy, pasodacigib did not lead to a consistent, significant

increase in markers of T-cell activation (e.g., ERK phosphorylation, cytokine production) in

the peripheral blood of patients.

Combination Potential (ex vivo): In ex vivo assays performed on patient-derived peripheral

blood mononuclear cells, the addition of a DGKζ inhibitor (BAY2965501) to pasodacigib
resulted in a synergistic elevation of IFNγ and IL-2 production.

These early clinical results suggest that while pasodacigib monotherapy may have limited

immunomodulatory effects, a combination approach with a DGKζ inhibitor could be a promising

strategy to achieve greater T-cell activation and potential clinical efficacy.

Table 2: Pasodacigib (BAY2862789) Phase 1 Trial Overview

Parameter Details

Clinical Trial Identifier NCT05858164

Phase 1

Study Design Open-label, dose-escalation and expansion

Patient Population Advanced solid tumors

Primary Objectives Safety, tolerability, maximum tolerated dose

Secondary Objectives
Pharmacokinetics, pharmacodynamics,

preliminary anti-tumor activity

Experimental Protocols (Representative)
Detailed experimental protocols for the preclinical evaluation of pasodacigib have not been

publicly disclosed. The following are representative protocols for assessing DGKα inhibitors,

based on standard methodologies in the field.

DGKα Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies DGKα activity by measuring the amount of ADP produced during the

phosphorylation of DAG.
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Reagents: Recombinant human DGKα, DAG substrate, ATP, ADP-Glo™ reagents.

Procedure: a. Prepare a serial dilution of pasodacigib. b. In a 384-well plate, add DGKα

enzyme, DAG substrate, and the pasodacigib dilution. c. Initiate the kinase reaction by

adding ATP. d. Incubate at room temperature. e. Stop the reaction and measure the

generated ADP using the ADP-Glo™ detection reagents according to the manufacturer's

protocol. f. Luminescence is measured, which is proportional to the ADP concentration. g.

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

T-Cell Activation Assay (IL-2 Secretion)
This assay measures the ability of a DGKα inhibitor to enhance T-cell activation, using IL-2

secretion as a readout.

Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

Procedure: a. Plate PBMCs or T-cells in a 96-well plate. b. Add a suboptimal concentration of

a T-cell stimulus (e.g., anti-CD3/CD28 antibodies). c. Add a serial dilution of pasodacigib. d.

Incubate for 48-72 hours. e. Collect the supernatant and measure the concentration of IL-2

using an ELISA kit. f. Determine the EC50 for IL-2 production enhancement.

In Vivo Tumor Model (Syngeneic Mouse Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of a DGKα

inhibitor.

Animal Model: Immunocompetent mice (e.g., C57BL/6).

Tumor Cells: A syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).

Procedure: a. Implant tumor cells subcutaneously into the flank of the mice. b. Once tumors

reach a palpable size, randomize mice into treatment groups (vehicle control, pasodacigib,

combination therapy). c. Administer treatment orally at the determined dose and schedule. d.

Measure tumor volume and body weight regularly. e. At the end of the study, tumors can be

excised for pharmacodynamic analysis (e.g., flow cytometry of tumor-infiltrating

lymphocytes).
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Experimental Workflow

Figure 2: Representative Preclinical Evaluation Workflow

DGKα Enzymatic Assay
(IC50 Determination)

T-Cell Activation Assays
(e.g., IL-2 Secretion, EC50)

leads to

In Vivo Pharmacokinetics
(Mouse)

informs

In Vivo Efficacy Studies
(Syngeneic Tumor Models)

guides dosing for

Phase 1 Clinical Trial

supports advancement to

Click to download full resolution via product page

Figure 2: Representative Preclinical Evaluation Workflow

Conclusion and Future Directions
Pasodacigib (BAY2862789) is a promising, first-in-class DGKα inhibitor with a clear scientific

rationale for its use in cancer immunotherapy. Its mechanism of action, centered on the

amplification of T-cell signaling, offers a novel approach to enhancing anti-tumor immunity.

While preclinical data suggests a potential for single-agent activity, early clinical findings point

towards a more pronounced effect when combined with a DGKζ inhibitor. The ongoing Phase 1

study will be crucial in determining the safety, optimal dosing, and preliminary efficacy of

pasodacigib, both as a monotherapy and potentially in future combination regimens. Further
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research will likely focus on identifying predictive biomarkers to select patients who are most

likely to benefit from this therapeutic strategy and exploring combinations with other

immunotherapies, such as checkpoint inhibitors. The development of pasodacigib and other

DGK inhibitors represents an exciting advancement in the field of immuno-oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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